3-(Pyridin-3-yl)-6-(trifluoromethyl)pyridin-2-ol
Overview
Description
3-(Pyridin-3-yl)-6-(trifluoromethyl)pyridin-2-ol is a heterocyclic organic compound that features a pyridine ring substituted with a trifluoromethyl group and a hydroxyl group
Scientific Research Applications
1. Electroluminescence in OLEDs
Compounds related to 3-(Pyridin-3-yl)-6-(trifluoromethyl)pyridin-2-ol, like 2-(3-(trifluoromethyl)-1H-pyrazol-5-yl)pyridine, have been used in orange-red iridium(III) complexes for OLEDs, achieving high external quantum efficiency over 30% (Su et al., 2021).
2. Synthesis and Coordination Chemistry
Derivatives of pyrazolylpyridines, which are structurally similar to this compound, have been used in coordination chemistry for luminescent lanthanide compounds and iron complexes showing unique thermal and photochemical properties (Halcrow, 2005).
3. Metalation and Functionalization
Research on the metalation and subsequent functionalization of trifluoromethyl-substituted pyridines, including 3-(trifluoromethyl)pyridine, has demonstrated their versatile reactivity, which is crucial for preparing various carboxylic acids and other functionalized derivatives (Schlosser & Marull, 2003).
4. Applications in Organic Light-Emitting Diodes
Compounds related to this compound are used in the development of new classes of heteroleptic Ir(III) metal complexes for OLEDs, contributing significantly to the advancement in sky-blue-emitting and white-emitting OLEDs (Chang et al., 2013).
5. Mechanoluminescent OLEDs
Studies have shown the use of 3-trifluoromethyl-1H-pyrazol-5-yl)pyridine derivatives in the synthesis of Pt(II) complexes, leading to mechanoluminescent and high-efficiency OLEDs (Huang et al., 2013).
6. Phosphorescence Quantum Yields
The vibrationally resolved phosphorescence spectra of Ir(III) complexes, involving trifluoromethyl-substituted pyridines, have been theoretically investigated, providing insights into their quantum yields and potential applications in phosphorescent materials (Guo et al., 2019).
7. Ruthenium Complex Catalysts
Ruthenium complexes bearing a tridentate ligand, including 3-trifluoromethyl-1H-pyrazol-5-yl)pyridine, have shown promise in the transfer hydrogenation of ketones, exhibiting high turnover numbers and efficiency (Du et al., 2014).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyridin-3-yl)-6-(trifluoromethyl)pyridin-2-ol typically involves multi-step organic reactions. One common method includes the trifluoromethylation of a pyridine derivative followed by hydroxylation. The reaction conditions often require the use of catalysts, such as borane, and specific reagents to achieve the desired substitution and functionalization .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce costs. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings
Properties
IUPAC Name |
3-pyridin-3-yl-6-(trifluoromethyl)-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O/c12-11(13,14)9-4-3-8(10(17)16-9)7-2-1-5-15-6-7/h1-6H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBWELPGRIETLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC=C(NC2=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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